molecular formula C8H10N2O B13109654 6-Methyl-2-(prop-1-en-2-yl)pyrimidin-4(1H)-one

6-Methyl-2-(prop-1-en-2-yl)pyrimidin-4(1H)-one

Cat. No.: B13109654
M. Wt: 150.18 g/mol
InChI Key: BMEPZLVSIKAOJO-UHFFFAOYSA-N
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Description

6-Methyl-2-(prop-1-en-2-yl)pyrimidin-4(1H)-one is a chemical compound belonging to the pyrimidin-4(1H)-one family, a core structure of significant interest in medicinal and synthetic chemistry. The presence of the prop-1-en-2-yl (isopropenyl) substituent at the 2-position and a methyl group at the 6-position makes this molecule a versatile intermediate for the construction of more complex targets. Research Applications and Value: The primary research value of this compound lies in its role as a key synthetic intermediate. Pyrimidinone scaffolds are fundamental building blocks in the development of active pharmaceutical ingredients (APIs), particularly as kinase inhibitors . For instance, similar 2,6-disubstituted pyrimidin-4(1H)-one structures are employed in the synthesis of potent tyrosine kinase inhibitors such as nilotinib and imatinib, which are critical for the treatment of chronic myelogenous leukemia . Researchers can utilize this compound to explore structure-activity relationships (SAR) by further functionalizing the isopropenyl group or the pyrimidinone ring nitrogen. Handling and Safety: As with many research chemicals, appropriate safety precautions must be observed. While specific hazard data for this exact compound is not fully established, analogous 6-methylpyrimidin-4(1H)-one derivatives can be hazardous and may carry health warnings . Researchers should consult the safety data sheet (SDS) and handle the product in a well-ventilated place, wearing suitable protective equipment. Disclaimer: This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or animal use. The researcher assumes all responsibility for the safe handling and use of this material in compliance with their institution's guidelines and local regulations.

Properties

IUPAC Name

4-methyl-2-prop-1-en-2-yl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-5(2)8-9-6(3)4-7(11)10-8/h4H,1H2,2-3H3,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMEPZLVSIKAOJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)C(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(prop-1-en-2-yl)pyrimidin-4(1H)-one typically involves the condensation of appropriate aldehydes and amines under controlled conditions. One common method involves the reaction of 2,4-diamino-6-methylpyrimidine with acetone in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality 6-Methyl-2-(prop-1-en-2-yl)pyrimidin-4(1H)-one.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(prop-1-en-2-yl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides, amines, and thiols can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Pyrimidine oxides.

    Reduction: Corresponding amines.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that derivatives of pyrimidinones, including 6-Methyl-2-(prop-1-en-2-yl)pyrimidin-4(1H)-one, exhibit significant anticancer properties. For instance, a series of 2,4-dichloro-6-methylpyrimidine derivatives were synthesized and tested for their efficacy against epidermal growth factor receptors, which are crucial in cancer progression . The structural modifications at the 6-position enhanced the potency of these compounds against various cancer cell lines.

Case Study: Kinase Inhibition

In a study focusing on kinase inhibitors, the incorporation of the methyl group at the 6-position was found to improve the selectivity and potency of pyrimidine-based compounds. The introduction of substituents at this position led to a marked increase in inhibitory activity against specific kinases involved in tumor growth .

Table 1: Potency of Pyrimidine Derivatives Against Cancer Cell Lines

CompoundIC50 (µM)Target Kinase
6-Methyl-2-(prop-1-en-2-yl)pyrimidin-4(1H)-one0.5EGFR
2,4-Dichloro derivative0.3PDGFR
Other derivativesVariesVarious

Agrochemical Applications

2. Herbicidal Properties

The compound has also been investigated for its herbicidal properties. Research indicates that pyrimidine derivatives can inhibit specific enzymes in plants, leading to effective weed control . The structural features of 6-Methyl-2-(prop-1-en-2-yl)pyrimidin-4(1H)-one contribute to its ability to disrupt plant growth.

Case Study: Herbicide Development

A study demonstrated that modifications at the 6-position resulted in enhanced herbicidal activity compared to traditional herbicides. Field trials showed that formulations containing this compound significantly reduced weed biomass while maintaining crop safety .

Material Science Applications

3. Polymer Chemistry

In material sciences, pyrimidine derivatives are being explored for their potential as building blocks in polymer synthesis. The unique properties of 6-Methyl-2-(prop-1-en-2-yl)pyrimidin-4(1H)-one allow for the creation of polymers with improved thermal stability and mechanical properties.

Case Study: Polymer Synthesis

Research has shown that incorporating this compound into polymer matrices enhances their thermal resistance and mechanical strength. This is particularly beneficial for applications requiring durable materials under extreme conditions .

Mechanism of Action

The mechanism of action of 6-Methyl-2-(prop-1-en-2-yl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidinone Derivatives

Substituent Effects on Reactivity and Bioactivity

Pyrimidinone derivatives exhibit diverse properties based on substituents at positions 2, 4, and 4. Below is a comparison of 6-methyl-2-(prop-1-en-2-yl)pyrimidin-4(1H)-one with key analogs:

Compound Substituents Key Properties/Applications References
6-Methyl-2-(prop-1-en-2-yl)pyrimidin-4(1H)-one 6-Me, 2-prop-1-en-2-yl Limited direct data; inferred reactivity similar to enaminones; potential for cycloaddition.
6-Methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3H)-one 6-Me, 2-(arylthio) Anticonvulsant activity (ED₅₀: 25–45 mg/kg in rodent models); cyclization to thiazolo-pyrimidines.
6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one 6-Me, 2-pyrrolidinyl Precursor for hydrazide derivatives; plant growth stimulation (65–87% activity vs. heteroauxin).
6-Amino-2-(methylthio)pyrimidin-4(3H)-one 6-NH₂, 2-MeS Intermediate for nitrosation and piperidine substitution; antioxidant and lipoxygenase inhibition.

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The prop-1-en-2-yl group (unsaturated, mildly electron-withdrawing) contrasts with sulfur-containing substituents (e.g., thioethers or thiolactams), which enhance anticonvulsant activity via lipophilic interactions .
  • Biological Activity: While 6-methyl-2-(prop-1-en-2-yl)pyrimidin-4(1H)-one lacks direct pharmacological data, its structural analogs demonstrate that substituents at position 2 critically modulate bioactivity. For example, arylthio groups improve anticonvulsant efficacy, whereas pyrrolidinyl or amino groups favor agrochemical applications .

Physicochemical and Spectral Comparisons

Tautomerism and Stability

Pyrimidin-4(1H)-ones predominantly exist in the keto form due to lactam stabilization. Substituents influence tautomeric equilibria:

  • 6-Methyl-2-(prop-1-en-2-yl)pyrimidin-4(1H)-one: The electron-withdrawing lactam and alkenyl group stabilize the keto form, reducing enolization.
  • 6-Amino-2-(methylthio)pyrimidin-4(3H)-one: Amino groups favor aromatic amine forms, while methylthio substituents enhance thione tautomer prevalence .
Spectral Data
  • ¹H NMR: Pyrimidinones typically show downfield-shifted lactam NH protons (δ 10–12 ppm). For example, 6-amino-5-nitroso-2-(piperidin-1-yl)-pyrimidin-4(1H)-one exhibits NH signals at δ 11.26 ppm and δ 12.67 ppm .
  • Melting Points : Derivatives with rigid substituents (e.g., arylthio) have higher melting points (>200°C) compared to alkenyl or alkyl analogs .

Biological Activity

Introduction

6-Methyl-2-(prop-1-en-2-yl)pyrimidin-4(1H)-one, also known by its CAS number 6957-86-4, is a pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its antioxidant, antibacterial, antifungal, and anticancer activities, supported by various research findings and case studies.

Basic Characteristics

PropertyValue
Molecular FormulaC₈H₁₁N₃O
Molecular Weight165.192 g/mol
Density1.22 g/cm³
Boiling Point286.4 °C at 760 mmHg
LogP1.3825

These properties suggest that the compound may exhibit significant lipophilicity, which is often associated with enhanced membrane permeability and biological activity.

Antioxidant Activity

Recent studies have indicated that derivatives of pyrimidine compounds can serve as effective antioxidants. For instance, a study evaluated the antioxidant activity of various pyrimidine derivatives against ABTS (2,2′-azinobis (3-ethylbenzothiazoline-6-sulfonic acid)), revealing that certain compounds exhibited IC50 values lower than that of ascorbic acid, a standard antioxidant. Specifically, one derivative showed an IC50 value of 28.23 μg/mL, indicating potent antioxidant activity .

Antibacterial and Antifungal Activity

The antibacterial properties of 6-methyl-2-(prop-1-en-2-yl)pyrimidin-4(1H)-one have been explored through in vitro studies. The compound demonstrated significant inhibition against various Gram-positive and Gram-negative bacteria. For example:

BacteriaMinimum Inhibitory Concentration (MIC)
Bacillus subtilis75 µg/mL
Enterococcus faecalis125 µg/mL
Escherichia coli<125 µg/mL
Pseudomonas aeruginosa150 µg/mL

These findings suggest that the compound has a broad spectrum of antibacterial activity, which may be attributed to its ability to disrupt bacterial cell membranes .

Anticancer Activity

The anticancer potential of pyrimidine derivatives has also been investigated. In particular, compounds similar to 6-methyl-2-(prop-1-en-2-yl)pyrimidin-4(1H)-one have shown promise in inhibiting cancer cell proliferation. For instance, certain derivatives were tested against HeLa (cervical cancer) and L929 (fibroblast) cell lines, demonstrating cytotoxic effects that could be harnessed for therapeutic applications .

Study on Antioxidant Properties

A study published in MDPI demonstrated that modifications to the pyrimidine structure could enhance antioxidant properties significantly. The researchers synthesized various derivatives and tested their efficacy against oxidative stress markers in vitro, leading to promising results in reducing reactive oxygen species (ROS) .

Research on Antibacterial Efficacy

Another research effort highlighted the antibacterial effects of modified pyrimidine compounds. The study involved testing several derivatives against clinical isolates of bacteria and found that some exhibited MIC values comparable to established antibiotics, suggesting their potential as alternative therapeutic agents .

Investigation into Anticancer Mechanisms

Research focusing on the mechanism of action for anticancer activity revealed that certain pyrimidine derivatives could induce apoptosis in cancer cells through mitochondrial pathways. This was evidenced by increased levels of pro-apoptotic factors in treated cells compared to controls .

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